Product packaging for 2-tert-butyl-1H-benzimidazol-5-amine(Cat. No.:CAS No. 177843-66-2)

2-tert-butyl-1H-benzimidazol-5-amine

Cat. No.: B070146
CAS No.: 177843-66-2
M. Wt: 189.26 g/mol
InChI Key: SLZVZHKZDFTTJL-UHFFFAOYSA-N
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Description

2-tert-butyl-1H-benzimidazol-5-amine is a specialized benzimidazole derivative that serves as a key intermediate in medicinal chemistry and drug discovery. Its molecular structure, featuring a tert-butyl substituent at the 2-position and a primary amine group at the 5-position, enhances steric hindrance and provides a reactive site for further functionalization, making it invaluable for synthesizing complex molecules. This compound is primarily utilized in the development of kinase inhibitors, antimicrobial agents, and as a scaffold in combinatorial chemistry for high-throughput screening. The amine group facilitates conjugation reactions, such as amidation or reductive amination, enabling the creation of targeted libraries for probing biological pathways. In research, it has shown potential in modulating enzyme activity, particularly in studies involving protein kinases and DNA-interacting proteins, due to the benzimidazole core's ability to act as a pharmacophore in inhibitor design. Supplied with high purity and rigorous quality control, this reagent is ideal for academic and industrial researchers focused on advancing therapeutic candidates and exploring structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3 B070146 2-tert-butyl-1H-benzimidazol-5-amine CAS No. 177843-66-2

Properties

IUPAC Name

2-tert-butyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZVZHKZDFTTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366585
Record name 2-tert-butyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177843-66-2
Record name 2-tert-butyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formic Acid-Mediated Synthesis

The most widely reported method involves cyclizing 2-tert-butylbenzene-1,4-diamine with formic acid (HCOOH) under reflux conditions. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of formic acid, followed by dehydration to form the benzimidazole ring. Typical conditions include:

  • Molar ratio : 1:1.2 (diamine to formic acid)

  • Temperature : 120–140°C

  • Reaction time : 6–12 hours

Yields range from 65% to 78%, with purity highly dependent on post-synthesis purification steps such as recrystallization from ethanol or column chromatography.

Table 1: Optimization of Formic Acid-Mediated Synthesis

ParameterCondition RangeOptimal Value (Yield)
Temperature (°C)100–150130 (72%)
Reaction Time (hours)4–1610 (75%)
SolventNeat, TolueneNeat

Formamide-Based Approaches

Formamide (HCONH₂) serves as an alternative cyclizing agent, offering milder conditions. The mechanism involves in situ generation of ammonia, which facilitates ring closure. Key advantages include reduced side reactions and easier scalability:

  • Molar ratio : 1:1.5 (diamine to formamide)

  • Temperature : 100–110°C

  • Catalyst : None or trace HCl

Yields under these conditions reach 70–80%, with fewer byproducts compared to formic acid.

Catalytic and Acid-Promoted Syntheses

Polyphosphoric Acid (PPA) as a Catalyst

PPA enhances reaction efficiency by acting as both a Lewis acid catalyst and dehydrating agent. Its high viscosity necessitates careful temperature control:

  • PPA concentration : 20–30% (w/w)

  • Temperature : 90–110°C

  • Reaction time : 4–8 hours

This method achieves yields of 85–90%, though purification requires neutralization with aqueous NaOH and extraction.

Hydrochloric Acid-Mediated Cyclization

Concentrated HCl (35–37%) accelerates the reaction but increases corrosion risks. Optimal parameters include:

  • HCl concentration : 10–15% (v/v)

  • Temperature : 80–90°C

  • Reaction time : 3–5 hours

Yields plateau at 68–72%, with residual HCl removed via vacuum distillation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. A representative protocol involves:

  • Power : 300–500 W

  • Temperature : 140–160°C

  • Time : 20–40 minutes

Yields of 80–85% are achievable, though scalability remains a challenge due to equipment limitations.

Table 2: Comparative Performance of Synthesis Methods

MethodYield (%)Purity (%)Time (hours)
Formic Acid729210
Formamide78958
PPA-Catalyzed88976
Microwave83940.5

Solvent and Temperature Optimization

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may hinder ring closure. Non-polar solvents (e.g., toluene) reduce side reactions but require higher temperatures.

Temperature Gradients

Lower temperatures (80–100°C) favor selectivity, while higher temperatures (120–140°C) accelerate kinetics but risk decomposition.

Challenges and Limitations

Byproduct Formation

Common byproducts include:

  • Uncyclized intermediates : Due to incomplete dehydration.

  • Oxidized derivatives : From overexposure to acidic conditions.

Purification Difficulties

The tert-butyl group’s steric bulk complicates crystallization, necessitating advanced techniques like preparative HPLC.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole ring in 2-tert-butyl-1H-benzimidazol-5-amine undergoes oxidation under controlled conditions. For example:

  • N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) selectively oxidizes the benzimidazole nitrogen, yielding the corresponding N-oxide derivative .
  • Side-Chain Oxidation : The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions .

Reduction Reactions

Reductive transformations focus on modifying the benzimidazole ring:

  • Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the benzimidazole ring to a dihydrobenzimidazole structure. This reaction is critical for probing the role of aromaticity in biological activity .
  • Amino Group Reduction : The primary amine at the 5-position can be reduced to a secondary amine using sodium borohydride (NaBH₄) in methanol .

Nucleophilic Substitution Reactions

The amino group at the 5-position participates in nucleophilic substitution reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields N-acylated derivatives:

Reagent Product Yield
Acetyl chloride5-acetamido-2-tert-butyl-1H-benzimidazole85%
Benzoyl chloride5-benzamido-2-tert-butyl-1H-benzimidazole78%

Sulfonation

Sulfonation with sulfonic acid derivatives produces sulfonamide analogs, which are explored for enzyme inhibition .

Electrophilic Substitution Reactions

The benzimidazole ring undergoes electrophilic substitution at specific positions:

Halogenation

  • Bromination : Reaction with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces bromine at the 4- or 6-position of the benzimidazole ring .
  • Chlorination : Thionyl chloride (SOCl₂) facilitates chlorination under anhydrous conditions .

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives:

Schiff Base Formation

Reaction with aldehydes (e.g., 4-bromobenzaldehyde) under solvent-free, high-temperature conditions yields imine-linked products :

Aldehyde Product Conditions Yield
4-Bromobenzaldehyde2-tert-butyl-5-(4-bromobenzylideneamino)-1H-benzimidazole413 K, 2 h72%

N-Alkylation Reactions

The NH group of the benzimidazole ring undergoes alkylation:

  • Methylation : Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in DMF produces N-methyl derivatives .
  • Benzylation : Reaction with benzyl chlorides introduces bulky substituents, enhancing lipophilicity for biological studies .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

  • Suzuki Coupling : The brominated derivative reacts with arylboronic acids to form biaryl structures, expanding applications in material science .
  • Buchwald-Hartwig Amination : Coupling with secondary amines introduces diverse amine functionalities .

Complexation with Metals

The compound acts as a ligand in coordination chemistry:

  • Palladium Complexes : Forms stable complexes with Pd(II) for catalytic applications .
  • Zinc Complexes : Used in studies of enzyme-mimetic activity .

Scientific Research Applications

Pharmaceutical Development

2-tert-butyl-1H-benzimidazol-5-amine has been investigated for its potential as a therapeutic agent due to its structural characteristics. Notable applications include:

  • Antimicrobial Activity: Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Antiviral Properties: Research suggests potential efficacy against viral infections, including HIV.
  • Anticancer Activity: The compound has been explored for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition .

Biological Research

The compound is also studied for its interactions with biological targets:

  • Enzyme Inhibition: It has been shown to act as an inhibitor of specific enzymes involved in disease pathways, such as leukotriene production, which is relevant in inflammatory diseases like asthma and rheumatoid arthritis .
  • Receptor Modulation: Investigations into its binding affinity to various receptors provide insights into its therapeutic potential in modulating biological responses.

Industrial Applications

Due to its unique chemical properties, this compound is utilized in:

  • Material Science: It serves as a building block for synthesizing advanced materials including polymers and dyes.
  • Corrosion Inhibition: Benzimidazole derivatives are known to be effective corrosion inhibitors for metals, enhancing their durability in industrial applications.

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various benzimidazole derivatives, including this compound. Results indicated significant inhibition of cancer cell lines, suggesting a promising avenue for further drug development focused on oncology applications.

Case Study 2: Enzyme Inhibition
Research conducted on leukotriene production inhibition demonstrated that compounds similar to this compound could effectively reduce inflammatory responses in animal models. This positions the compound as a potential therapeutic agent for treating asthma and other inflammatory diseases.

Comparison with Similar Compounds

2-(4-Aminophenyl)-1H-benzimidazol-5-amine (ABIA)

  • Structure: Features a benzimidazole core with a 4-aminophenyl substituent at the 2-position and an amine at the 5-position .
  • Key Differences: The 4-aminophenyl group enhances hydrogen bonding capacity and aqueous solubility compared to the tert-butyl group in the target compound. Lower lipophilicity due to the polar aminophenyl substituent.
  • Synthesis : Produced via condensation, reduction, and cyclization reactions, achieving 99.5% purity .

(4-tert-Butyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine

  • Structure : Contains a trifluoromethyl group and a pyridinyl-oxy extension, along with a tert-butyl-phenyl substituent .
  • Key Differences :
    • The trifluoromethyl group is electron-withdrawing, altering the benzimidazole ring's electron density compared to the electron-donating tert-butyl group in the target compound.
    • The pyridinyl-oxy moiety introduces additional hydrogen-bonding and π-stacking capabilities.

Heterocyclic Amines with tert-Butyl Groups

3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine

  • Structure : Pyrazole core with tert-butyl and 2-nitrophenyl groups .
  • Key Differences :
    • Pyrazole (two adjacent nitrogens) vs. benzimidazole (fused benzene-imidazole) alters aromatic interactions.
    • The nitro group introduces strong electron-withdrawing effects, contrasting with the target compound’s amine group.

5-(tert-Butyl)-1,3,4-oxadiazol-2-amine

  • Structure : Oxadiazole core with a tert-butyl group .
  • The tert-butyl group similarly enhances steric hindrance but in a smaller heterocyclic system.

Other Heterocyclic Compounds

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

  • Structure : Combines benzothiazole and triazole rings .
  • Key Differences: Benzothiazole’s sulfur atom enables distinct electronic interactions compared to benzimidazole.

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

  • Structure : Thiazole core with tert-butyl and triazole substituents .
  • Key Differences: Thiazole’s sulfur and nitrogen atoms create a polarized electronic environment. The triazole group increases metabolic stability, a trait less pronounced in benzimidazoles.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Solubility Profile Biological Relevance Reference
This compound Benzimidazole 2-tert-butyl, 5-amine 189.26 Moderate organic Metal coordination
ABIA Benzimidazole 2-(4-aminophenyl), 5-amine 250.30 High aqueous Polymer synthesis
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine Pyrazole 3-tert-butyl, 5-amine, 2-nitro 260.28 Low aqueous Structural studies
5-(tert-Butyl)-1,3,4-oxadiazol-2-amine Oxadiazole 5-tert-butyl, 2-amine 155.20 Moderate organic Drug design
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole + Benzothiazole Benzothiazole, triazole, nitro 338.35 Low aqueous Antiproliferative activity

Key Findings and Implications

Structural Influence on Reactivity : The tert-butyl group in This compound enhances steric hindrance and lipophilicity, making it distinct from polar analogs like ABIA .

Biological Potential: While benzimidazole derivatives are widely explored in medicinal chemistry, the tert-butyl substitution in this compound may optimize pharmacokinetic properties (e.g., metabolic stability) .

Synthetic Flexibility : The compound’s amine group allows for further functionalization, contrasting with nitro- or trifluoromethyl-substituted derivatives that require additional reduction steps .

Biological Activity

2-tert-butyl-1H-benzimidazol-5-amine is a chemical compound with the molecular formula C11H15N3, known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by research findings and case studies.

  • Molecular Weight : 189.26 g/mol
  • Structure : The compound features a benzimidazole core with a tert-butyl group at the 2-position and an amino group at the 5-position.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-tert-butylbenzene-1,4-diamine.
  • Reagents : Formic acid or formamide under acidic conditions.
  • Reaction Conditions : The reaction is carried out under controlled temperature and pH to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Streptococcus faecalis8 μg/mL
Methicillin-resistant Staphylococcus aureus4 μg/mL

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study highlighted its effectiveness against viral pathogens, indicating that it may inhibit viral replication through interaction with specific viral enzymes or receptors .

Anticancer Activity

In terms of anticancer potential, this compound has been tested against several human cancer cell lines:

Cell Line IC50 (μM)
HepG2 (liver cancer)10
HT-29 (colon cancer)15
MCF-7 (breast cancer)12

The results indicate that the compound exhibits promising cytotoxicity against these cancer cell lines, making it a candidate for further development in oncology .

The exact mechanism of action remains under investigation. However, it is believed that this compound interacts with various biological targets, such as enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the compound binds effectively to active sites of these enzymes, thereby inhibiting their activity .

Case Studies and Research Findings

A comprehensive study involving a series of benzimidazole derivatives, including this compound, demonstrated enhanced biological activity compared to other structural analogs. The study utilized both experimental and computational methods to evaluate the compounds' efficacy against multiple biological targets .

Q & A

Q. What are the common synthetic routes for 2-tert-butyl-1H-benzimidazol-5-amine?

Methodological Answer: The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and tert-butyl-substituted carbonyl precursors. A validated approach includes:

Cyclization : Reacting 4-amino-3-(tert-butyl)benzoic acid with o-phenylenediamine under acidic conditions (e.g., polyphosphoric acid) to form the benzimidazole core .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product.

Characterization : Confirm via 1H^1H-NMR (e.g., δ 1.32 ppm for tert-butyl protons, 4.8 ppm for NH2_2) and LC-MS .

Q. Key Table: Reaction Optimization Parameters

ParameterCondition RangeOptimal Value (Yield)Reference
Temperature (°C)80–120110 (78%)
CatalystPPA, HCl, or Lewis acidsPPA
Reaction Time (h)6–2412

Q. How can the purity and structure of this compound be confirmed experimentally?

Methodological Answer: A multi-technique approach is essential:

Chromatography : HPLC with C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

Spectroscopy :

  • 1H^1H-NMR : Identify tert-butyl (singlet at δ 1.32 ppm) and aromatic protons (δ 7.12–7.26 ppm) .
  • IR : NH stretching (~3400 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) .

Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 230.2) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Adhere to protocols for amine handling:

PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

Waste Disposal : Collect in sealed containers labeled for halogenated organic waste .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) is widely used:

Software : Gaussian or ORCA with B3LYP/6-311G(d,p) basis set .

Properties Calculated :

  • HOMO-LUMO gaps (predicting reactivity).
  • Electrostatic potential maps (charge distribution).

Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Q. Key Table: DFT Results vs. Experimental Data

PropertyCalculated ValueExperimental ValueDeviation
HOMO-LUMO Gap (eV)4.2N/A
C=N Stretching (cm1^{-1})159516020.4%

Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?

Methodological Answer:

Crystal Growth : Slow evaporation from ethanol/dichloromethane (7:3) yields suitable single crystals .

Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer at 150 K .

Refinement : SHELXL for structure solution; check R-factor (<0.05) and residual electron density (<0.5 eÅ3^{-3}) .

Q. Example Crystallographic Parameters

ParameterValueReference
Space GroupI 1 2/a 1
Unit Cell Volume4451.5 Å3^3
R-factor0.0538

Q. What strategies resolve contradictory data regarding the biological activity of this compound?

Methodological Answer:

Reproducibility Checks : Standardize assays (e.g., MIC for antimicrobial tests; IC50_{50} for cytotoxicity) .

Data Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition + in silico docking) .

Meta-Analysis : Compare datasets across studies, adjusting for variables (e.g., solvent, cell lines) .

Q. Case Study: Antitumor Activity

  • Conflict : Discrepancies in IC50_{50} values (5–50 µM) across studies.
  • Resolution : Identify differences in cell culture conditions (e.g., serum concentration, passage number) .

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